![molecular formula C8H11ClN4 B1270207 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 263276-45-5](/img/structure/B1270207.png)
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Overview
Description
“4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine” is a heterocyclic compound with the empirical formula C8H11ClN4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 198.65 . The SMILES string representation of its structure isNc1nc(Cl)cc(n1)N2CCCC2
. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 198.65 . The InChI key for this compound isVYFKNMLIUPIVKM-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
- Stable Betainic Pyrimidinaminides Synthesis: This compound is utilized in the synthesis of betainic pyrimidinaminides, demonstrating its role in the formation of novel heterocyclic compounds (Schmidt, 2002).
Non-Covalent Interactions and Quantum Chemical Calculations
- Investigating Non-Covalent Interactions: It's used in studies examining non-covalent interactions in thioureas, contributing to a deeper understanding of intramolecular and intermolecular forces (Zhang et al., 2018).
Biological Activity
- Biological Screening: Derivatives of this compound have shown plant growth stimulating effects, indicating its potential in agricultural applications (Pivazyan et al., 2019).
Chemical Reactivity
- Synthesis of Pyrimidines: It's instrumental in the synthesis of various pyrimidines and related compounds, showcasing its versatility in chemical synthesis (Smolobochkin et al., 2019).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Derivatives: Research indicates that certain derivatives of this compound have antibacterial and antifungal properties, making it useful in the development of new medicinal compounds (Afrough et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrimidine derivatives have been known to interact with various enzymes and receptors in the cell, potentially altering cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFKNMLIUPIVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363238 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
263276-45-5 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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